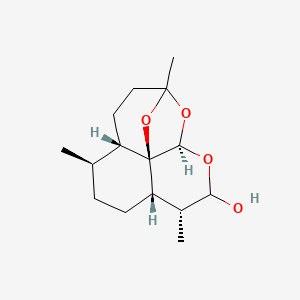

Deoxydihydroartemisinin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of deoxydihydro-artemisinin involves the reduction and modification of artemisinin. Notably, novel methods have been developed to efficiently produce 10-deoxoartemisinin derivatives through one-pot reduction processes and subsequent chemical reactions to obtain specific analogs with enhanced activity against malaria strains (Avery et al., 1996). These synthetic routes highlight the flexibility in modifying the artemisinin molecule to generate potent derivatives for antimalarial therapy.

Molecular Structure Analysis

The molecular structure of deoxydihydro-artemisinin and its analogs plays a critical role in their antimalarial activity. Studies involving comparative molecular field analysis (CoMFA) have provided insights into how modifications at specific positions of the artemisinin molecule affect its bioactivity. For instance, C-9 beta-substituted artemisinin analogs have been synthesized and analyzed to understand the structure-activity relationships, guiding the development of more effective antimalarial agents (Avery et al., 1993).

Chemical Reactions and Properties

The unique endoperoxide bridge of artemisinin and its derivatives is crucial for their antimalarial action. The interaction of deoxydihydro-artemisinin with heme, a component of the malaria parasite's digestive process, triggers the formation of free radicals that are toxic to the parasite. This reactivity underscores the importance of the peroxide bridge and other structural features in the mechanism of action against malaria (Berman & Adams, 1997).

Physical Properties Analysis

The physical properties of deoxydihydro-artemisinin, such as solubility and stability, are influenced by its molecular structure. The removal or alteration of functional groups compared to artemisinin affects these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. Understanding these properties is essential for optimizing the drug's formulation and delivery (Zhu & Cook, 2012).

Chemical Properties Analysis

Deoxydihydro-artemisinin's chemical properties, including reactivity and stability, are closely related to its antimalarial efficacy. The compound's ability to generate reactive oxygen species upon interaction with heme is a key aspect of its mechanism of action. Moreover, the chemical stability of deoxydihydro-artemisinin and its analogs is a critical factor in their development as therapeutic agents, influencing both their shelf-life and therapeutic efficacy (Jefford et al., 1996).

Wissenschaftliche Forschungsanwendungen

Antip寄生虫 Anwendungen

Artemisinin und seine Derivate, einschließlich Deoxydihydroartemisinin, haben signifikante therapeutische Wirkungen auf Parasiten gezeigt {svg_1}. Die klinische Forschung im Bereich der Antiparasitika hat sich rasant entwickelt, mit einer großen Anzahl von Studien, raschen klinischen Fortschritten und zahlreichen Forschungsthemen {svg_2}.

Antitumor Anwendungen

Artemisinin und seine Derivate haben ein Potenzial in der Antitumortherapie gezeigt {svg_3}. Spitzenforschung wie die Antitumortherapie hat in Europa und den Vereinigten Staaten mehr Aufmerksamkeit erregt {svg_4}.

Entzündungshemmende Anwendungen

Artemisinin und seine Derivate, einschließlich this compound, haben ein Potenzial in entzündungshemmenden Anwendungen gezeigt {svg_5}. Entzündungshemmende Forschungsarbeiten waren hauptsächlich auf weniger entwickelte Kontinente wie Asien und Afrika verteilt {svg_6}.

Dermatologische Behandlungen

Artemisinin und seine Derivate haben ein Potenzial in dermatologischen Behandlungen gezeigt {svg_7}. Die meisten Studien haben therapeutische Wirkungen von Artemisinin oder seinen Derivaten auf die dermatologische Behandlung festgestellt {svg_8}.

Sicherheit und Toxizität

This compound hat den Toxizitätsfilterprozess für Hepatotoxizität, Mutagenität, Tumorigenität und Reproduktionstoxizität neben Kardiotoxizität bestanden {svg_9}. Die experimentelle Validierung mit der Kardiomyozyten-Zelllinie AC16 unterstützte die Ergebnisse aus den In-silico-Kardiotoxizitätsmodellvorhersagen {svg_10}.

Wirkmechanismus

Target of Action

Deoxydihydro-artemisinin, also known as Dihydrodeoxyartemisinin, is a derivative of artemisinin, a potent antimalarial compound. The primary targets of Deoxydihydro-artemisinin are the erythrocytic stages of Plasmodium spp. , the parasites responsible for malaria . The compound’s anti-microbial action relates to a characteristic endoperoxide moiety . The precise target of deoxydihydro-artemisinin remains unclear .

Eigenschaften

IUPAC Name |

(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOBHOUYKYFPD-YONALABKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72807-92-2 | |

| Record name | Dihydrodeoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072807922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF8A49NO18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of the endoperoxide bridge in artemisinin derivatives for their cytotoxic activity against tumor cells?

A1: While the endoperoxide bridge is often considered crucial for the antimalarial activity of artemisinin and its derivatives, research suggests it might not be essential for cytotoxicity against tumor cells. A study comparing the cytotoxicity of various artemisinin derivatives against EN2 tumor cells found that while artemisinin (containing the endoperoxide bridge) was more cytotoxic than deoxyartemisinin (lacking the bridge), both nonsymmetrical and symmetrical dimers of dihydrodeoxyartemisinin (lacking the bridge) still exhibited cytotoxic effects. [] This suggests that other structural features, such as the ether linkage in dimers, might play a significant role in mediating cytotoxicity against tumor cells.

Q2: How does the stereochemistry of dihydrodeoxyartemisinin dimers affect their cytotoxic activity?

A2: Research indicates that the stereochemistry of dihydrodeoxyartemisinin dimers significantly influences their cytotoxic activity. In a study using EN2 tumor cells, the nonsymmetrical dimer of dihydrodeoxyartemisinin demonstrated higher cytotoxicity compared to its symmetrical counterpart. [] This difference in activity highlights the importance of spatial arrangement and its impact on the interaction of these compounds with their biological targets.

Q3: What is the impact of dihydroartemisinin dimers on the cell cycle of tumor cells?

A3: Studies show that dihydroartemisinin dimers can disrupt the cell cycle progression of tumor cells. Flow cytometry analysis revealed that both symmetrical and nonsymmetrical dihydroartemisinin dimers caused an accumulation of EN2 cells in the G1 phase of the cell cycle. [] This interruption of the cell cycle suggests a potential mechanism by which these compounds exert their cytotoxic effects, potentially pushing the cells towards programmed cell death or inhibiting their proliferation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

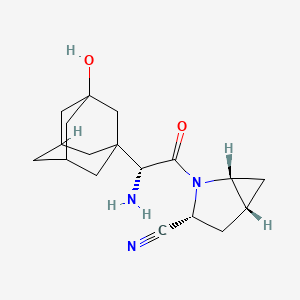

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)